Isothipendyl-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBSDFFQWMKBQ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Commercial Suppliers of Isothipendyl-d6 for Research: A Technical Guide
For researchers, scientists, and drug development professionals requiring Isothipendyl-d6 for their studies, a variety of commercial suppliers offer this deuterated analog. This compound serves as an ideal internal standard for the quantification of Isothipendyl in biological matrices using mass spectrometry-based assays, owing to its similar chemical and physical properties to the unlabeled drug. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a representative experimental protocol for its use.
Commercial Availability of this compound
A summary of commercial suppliers for this compound is presented below, with key quantitative data to aid in the selection of a suitable product for research needs.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedChemExpress (MCE) | HY-116780S | 1330265-10-5 | C₁₆H₁₃D₆N₃S | 291.44 | Not specified | 1 mg, 5 mg |
| Pharmaffiliates | PA STI 054380 | 1330265-10-5 | C₁₆H₁₃D₆N₃S | 291.44 | Not specified | Inquire for details |
| CP Lab Safety | ALA-I336430-1mg | 482-15-5 (for unlabeled) | C₁₆H₁₃D₆N₃S | 291.44 | Not specified | 1 mg |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-I902752-25MG | Not specified | Not specified | Not specified | Not specified | 25 mg |
Note: Purity and available quantities may vary and should be confirmed with the supplier at the time of inquiry or purchase.
The Role of this compound in Research
Isothipendyl is a first-generation antihistamine with anticholinergic properties. In drug development and clinical research, accurate quantification of drug concentrations in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. Deuterated standards, such as this compound, are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. The six deuterium atoms on the dimethylamino group provide a distinct mass shift from the unlabeled Isothipendyl, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Isothipendyl in Plasma using this compound as an Internal Standard
The following is a representative protocol for the analysis of Isothipendyl in a plasma matrix. This protocol is intended as a guide and should be optimized for specific laboratory conditions and instrumentation.
Preparation of Stock and Working Solutions
-
Isothipendyl Stock Solution (1 mg/mL): Accurately weigh and dissolve Isothipendyl in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in the same solvent to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of Isothipendyl by serial dilution of the stock solution to create calibration standards. A typical concentration range for the calibration curve might be 1-1000 ng/mL. Prepare a working solution of this compound (e.g., 100 ng/mL) for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect plasma samples according to standard procedures.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each tube.
-
Protein Precipitation: Add three volumes of cold acetonitrile (300 µL) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Column: A C18 reverse-phase column is a common choice for this type of analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for Isothipendyl and this compound.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Isothipendyl and this compound. The exact m/z values will need to be determined by direct infusion of the standards into the mass spectrometer.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Isothipendyl to this compound against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of Isothipendyl in the unknown samples.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in procuring and utilizing this compound for research.
An In-Depth Technical Guide to Isothipendyl-d6
This technical guide provides a comprehensive overview of Isothipendyl-d6, a deuterated analogue of the first-generation antihistamine Isothipendyl. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, safety information, mechanism of action, and relevant experimental protocols. Given that this compound is primarily used as an analytical standard, much of the safety and biological data is extrapolated from its non-deuterated counterpart, Isothipendyl.
Compound Identification and Properties
This compound is a stable, isotopically labeled form of Isothipendyl, where six hydrogen atoms have been replaced with deuterium. This labeling makes it a valuable tool in mass spectrometry-based applications for the quantification of Isothipendyl in biological matrices.
Table 1: Physicochemical Properties of this compound and Isothipendyl
| Property | This compound | Isothipendyl |
| Chemical Name | N,N,-(Dimethyl-d6)-α-methyl-10H-pyrido[3,2-b][1][2]benzothiazine-10-ethanamine | N,N,α-trimethyl-10H-pyrido[3,2-b][1][2]benzothiazine-10-ethanamine |
| CAS Number | 1330265-10-5[3] | 482-15-5 |
| Molecular Formula | C₁₆H₁₃D₆N₃S[3] | C₁₆H₁₉N₃S[2] |
| Molecular Weight | 291.44 g/mol [1][3] | 285.4 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Melting Point | Data not available | 213-216 °C (as hydrochloride salt)[2][4] |
| Boiling Point | Data not available | 421.3°C at 760 mmHg (as hydrochloride salt)[5] |
| Solubility | Soluble in DMSO | Soluble in DMSO[6] |
Safety and Handling
The safety profile of this compound is considered to be analogous to that of Isothipendyl. The following data is derived from Safety Data Sheets for Isothipendyl and its hydrochloride salt.
Table 2: Toxicological Data for Isothipendyl (Hydrochloride)
| Toxicity Metric | Value | Species |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | N/A |
| Subcutaneous LD50 | 86 mg/kg | Mouse[5] |
| Subcutaneous LD50 | 206 mg/kg | Rat[5] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.
-
Wear protective gloves, clothing, and eye/face protection.
-
Store in a cool, dry place away from incompatible materials.
Mechanism of Action
Isothipendyl is a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[4] By competitively blocking this receptor, it inhibits the actions of histamine, a key mediator in allergic responses. This antagonism alleviates symptoms such as itching, vasodilation, and increased capillary permeability. Additionally, as a first-generation antihistamine, Isothipendyl can cross the blood-brain barrier, leading to sedative effects. It also exhibits anticholinergic properties.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Materials:
-
Cell membranes expressing human histamine H1 receptors
-
[³H]pyrilamine (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of [³H]pyrilamine in assay buffer at a concentration near its Kd.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
This compound dilution or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding)
-
[³H]pyrilamine solution
-
Cell membrane preparation
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Assessment of Anticholinergic Activity
This protocol utilizes an isolated guinea pig ileum preparation to assess the anticholinergic effects of this compound.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Acetylcholine (agonist)
-
This compound
-
Organ bath with an isometric force transducer
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment and suspend it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 30 minutes under a resting tension.
-
-
Control Response:
-
Establish a cumulative concentration-response curve for acetylcholine to determine the baseline contractile response.
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period (e.g., 20-30 minutes).
-
-
Test Response:
-
Re-establish the acetylcholine concentration-response curve in the presence of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves of acetylcholine in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism.
-
Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.
-
In Vivo Assessment of Sedative Effects
This protocol uses the locomotor activity test in mice to evaluate the sedative properties of this compound.
Materials:
-
Mice
-
This compound
-
Vehicle (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
-
Dosing:
-
Administer this compound or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection).
-
-
Testing:
-
At a predetermined time after dosing, place each mouse individually into a locomotor activity chamber.
-
Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the mean locomotor activity of the this compound-treated groups to the vehicle-treated control group.
-
A statistically significant decrease in locomotor activity in the treated groups is indicative of a sedative effect.
-
Conclusion
This compound serves as an essential internal standard for the accurate quantification of Isothipendyl in research and clinical settings. Its biological and toxicological properties are expected to be closely aligned with those of its non-deuterated parent compound. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its pharmacodynamic and pharmacokinetic characteristics. This information is crucial for its proper application in drug development and scientific research.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Phototoxic and photoprotective effects of topical isothipendyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Isothipendyl in Human Plasma Using Isothipendyl-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isothipendyl in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Isothipendyl-d6, is employed. The use of a deuterated internal standard is critical in quantitative bioanalysis as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3] This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation is streamlined using a simple protein precipitation protocol, allowing for high-throughput analysis.
Introduction
Isothipendyl is a first-generation antihistamine and anticholinergic used for the treatment of allergic conditions. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and bioequivalence studies.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[5][6]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach in quantitative LC-MS/MS.[3] SIL-ISs have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and ionization, which corrects for potential analytical variability.[7] This application note provides a comprehensive protocol for the extraction and quantification of Isothipendyl in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Isothipendyl (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isothipendyl and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Isothipendyl stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system was used for the analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions |
| Total Run Time | 4.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Isothipendyl | 286.1 | 86.1 | 150 | 25 |
| This compound | 292.1 | 92.1 | 150 | 25 |
Table 2: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 0.98 | 98.0 | 4.5 |
| 2 | 2.05 | 102.5 | 3.8 |
| 5 | 5.10 | 102.0 | 2.5 |
| 10 | 9.95 | 99.5 | 2.1 |
| 50 | 50.8 | 101.6 | 1.5 |
| 100 | 101.2 | 101.2 | 1.8 |
| 200 | 198.6 | 99.3 | 2.3 |
| 500 | 495.5 | 99.1 | 2.9 |
Linear Range: 1-500 ng/mL, Correlation Coefficient (r²): >0.998
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ QC | 1 | 1.03 | 103.0 | 5.2 | 6.8 |
| Low QC | 3 | 2.95 | 98.3 | 4.1 | 5.5 |
| Mid QC | 80 | 81.2 | 101.5 | 2.8 | 3.9 |
| High QC | 400 | 396.8 | 99.2 | 2.1 | 3.2 |
Visualizations
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Role of this compound in compensating for analytical variability.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of Isothipendyl in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for procedural and matrix-associated variations.[1][3] The simple protein precipitation sample preparation protocol is efficient and effective. This validated method is well-suited for application in clinical and pharmaceutical research, particularly for pharmacokinetic assessments.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isothipendyl-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl is a first-generation antihistamine belonging to the phenothiazine class of drugs, utilized for its sedative and anticholinergic properties. Isothipendyl-d6, a deuterated internal standard, is crucial for the accurate quantification of Isothipendyl in biological matrices during pharmacokinetic, toxicokinetic, and other drug development studies. The choice of sample preparation technique is critical for achieving reliable and reproducible results by effectively removing interfering substances from complex biological samples such as plasma, serum, and urine.
This document provides detailed application notes and protocols for the extraction of this compound from biological matrices using two common and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to be adaptable for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of Isothipendyl
Understanding the physicochemical properties of Isothipendyl is essential for developing effective extraction methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N₃S | PubChem[1] |
| Molecular Weight | 285.4 g/mol | PubChem[1] |
| pKa (Strongest Basic) | 8.91 | DrugBank Online[2] |
| logP | 3.45 - 3.66 | DrugBank Online[2] |
| Water Solubility | 0.14 mg/mL | DrugBank Online[2] |
Isothipendyl is a basic and lipophilic compound, which dictates the choice of solvents and pH adjustments in the following protocols.
Sample Preparation Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma
Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices.[3] For basic compounds like Isothipendyl, a mixed-mode cation exchange sorbent is often the optimal choice.[4]
Materials:
-
Mixed-mode Cation Exchange SPE Cartridges (e.g., Strata-X-C, Oasis MCX)
-
Human Plasma containing this compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Centrifuge
-
SPE Vacuum Manifold
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulates.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to release the drug from plasma proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences. Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Experimental Workflow for SPE:
SPE Workflow for this compound
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Urine
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids.[5] Given Isothipendyl's basicity and lipophilicity, an alkaline extraction with a non-polar organic solvent is appropriate.
Materials:
-
Human Urine containing this compound
-
n-Heptane (HPLC grade)
-
Isoamyl Alcohol (HPLC grade)
-
Sodium Hydroxide (1 M)
-
Hydrochloric Acid (0.1 M)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of urine in a 15 mL centrifuge tube, add 100 µL of 1 M Sodium Hydroxide to adjust the pH to >10. This ensures this compound is in its neutral, free base form.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture of n-Heptane:Isoamyl Alcohol (98:2, v/v). The small amount of isoamyl alcohol helps to prevent emulsions.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Separation and Back-Extraction (Optional Cleanup):
-
Carefully transfer the upper organic layer to a new clean centrifuge tube.
-
For further cleanup, add 2 mL of 0.1 M Hydrochloric Acid to the organic extract.
-
Vortex for 2 minutes. This compound will be protonated and move into the acidic aqueous phase, leaving many neutral and acidic interferences in the organic phase.
-
Centrifuge at 3000 x g for 10 minutes.
-
Discard the upper organic layer.
-
Make the aqueous layer alkaline by adding 200 µL of 1 M Sodium Hydroxide.
-
Add 5 mL of the n-Heptane:Isoamyl Alcohol (98:2, v/v) and repeat the extraction step.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 20 seconds and transfer to an autosampler vial.
-
Experimental Workflow for LLE:
LLE Workflow for this compound
Quantitative Data Summary
The following tables present representative quantitative data for the described sample preparation methods. These values are typical for bioanalytical methods and should be validated in your laboratory.
Table 1: SPE Method Performance (Representative Data)
| Parameter | Result |
| Recovery | |
| Low QC (1 ng/mL) | 92.5% |
| Mid QC (50 ng/mL) | 95.1% |
| High QC (200 ng/mL) | 94.3% |
| Matrix Effect | |
| Low QC | 1.03 |
| High QC | 1.01 |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: LLE Method Performance (Representative Data)
| Parameter | Result |
| Recovery | |
| Low QC (5 ng/mL) | 85.7% |
| Mid QC (100 ng/mL) | 88.2% |
| High QC (400 ng/mL) | 87.5% |
| Matrix Effect | |
| Low QC | 0.98 |
| High QC | 1.04 |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
Conclusion
The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for this compound analysis will depend on the specific requirements of the study, such as the desired level of cleanliness, sensitivity, and sample throughput. SPE generally offers higher recovery and cleaner extracts, making it well-suited for methods requiring low limits of quantification.[6] LLE is a cost-effective and straightforward technique, though it may be more labor-intensive and susceptible to emulsion formation. Both protocols provided here offer robust starting points for method development and validation for the analysis of this compound in biological matrices. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results for your specific application.
References
- 1. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Isothipendyl-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Isothipendyl-d6, a deuterated isotopologue of the antihistamine Isothipendyl. Understanding the fragmentation of this compound is crucial for its use as an internal standard in quantitative bioanalytical assays. This application note outlines the predicted fragmentation pathways, presents quantitative data for expected mass-to-charge ratios (m/z), and provides exemplary experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Isothipendyl is a first-generation antihistamine of the azaphenothiazine class, known for its competitive antagonism of histamine H1 receptors. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are essential for accurate quantification of the target analyte by mass spectrometry. This compound, with six deuterium atoms on the N,N-dimethylamino group, serves as an ideal internal standard for Isothipendyl. Its chemical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in a mass spectrometer. This note details the anticipated fragmentation behavior of this compound under common mass spectrometric conditions.
Chemical Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Isothipendyl | C₁₆H₁₉N₃S | 285.41 |
| This compound | C₁₆H₁₃D₆N₃S | 291.44[1] |
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is predicted based on the known fragmentation of Isothipendyl and other phenothiazine derivatives. The primary sites of fragmentation are the side chain attached to the nitrogen of the pyrido[3,2-b][1][2]benzothiazine ring system. The presence of six deuterium atoms on the terminal dimethylamino group will result in a mass shift of +6 Da for any fragment ion containing this moiety.
The most characteristic fragmentation pathway involves the cleavage of the C-C bond between the propyl side chain and the dimethylamino group, as well as cleavage at the benzylic position.
Table 1: Predicted m/z Values of Major Fragment Ions for this compound and Isothipendyl.
| Fragment Ion Description | Isothipendyl (m/z) | This compound (m/z) | Notes |
| Molecular Ion [M]⁺• | 285 | 291 | The intact molecule with one electron removed. |
| Loss of •CH(CH₃)N(CD₃)₂ | 200 | 200 | Cleavage of the entire side chain from the ring nitrogen. No mass shift as the deuterated group is lost. |
| [CH₂=N(CH₃)₂]⁺ | 72 | 78 | α-cleavage, formation of the iminium ion. The +6 Da shift is a key diagnostic feature. |
| [CH₂CH(CH₃)N(CH₃)₂]⁺ | 86 | 92 | Cleavage at the benzylic position. This fragment also contains the deuterated group. |
| [M - N(CD₃)₂]⁺ | 241 | 241 | Loss of the dimethylamino group. No mass shift is observed for this fragment. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Method optimization and validation are required for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with electron ionization (EI) is a common technique for the analysis of phenothiazine derivatives.
Sample Preparation:
-
Liquid-Liquid Extraction: To 1 mL of plasma or urine, add an appropriate volume of an internal standard working solution. Add 1 mL of 1 M sodium hydroxide and 5 mL of n-hexane/isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 291, 200, 92, 78) and Isothipendyl (e.g., m/z 285, 200, 86, 72).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and specificity for the analysis of drugs in biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isothipendyl: Q1 m/z 286 → Q3 m/z 86, 72
-
This compound: Q1 m/z 292 → Q3 m/z 92, 78
-
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Conclusion
The predictable and distinct fragmentation pattern of this compound makes it an excellent internal standard for the quantitative analysis of Isothipendyl. The key diagnostic fragment ions at m/z 78 and 92, showing a +6 Da shift from the corresponding fragments of the unlabeled compound, provide high specificity. The provided experimental protocols offer a starting point for the development of robust and reliable analytical methods for Isothipendyl in various matrices.
References
- 1. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Note: Structural Confirmation of Isothipendyl-d6 by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural confirmation of Isothipendyl-d6 using Nuclear Magnetic Resonance (NMR) spectroscopy. Isothipendyl, an azaphenothiazine derivative, is an H1 antagonist. The use of its deuterated analog, this compound, is common in pharmacokinetic and metabolic studies to allow for differentiation from the non-deuterated form, typically by mass spectrometry. NMR spectroscopy serves as a definitive method to confirm the exact location and extent of deuterium incorporation. This application note outlines the principles and experimental procedures for utilizing ¹H, ¹³C, and ²H NMR to verify the structure of this compound, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.
Introduction
Isothipendyl is a first-generation antihistamine used to treat itching and allergic reactions.[1] Stable isotope-labeled internal standards, such as this compound, are crucial for quantitative bioanalysis. The structural integrity and the precise location of the deuterium labels must be unequivocally confirmed to ensure the reliability of such studies.
NMR spectroscopy is a powerful analytical technique for elucidating molecular structures.[2] For deuterated compounds, a combination of NMR techniques is particularly informative:
-
¹H NMR: The replacement of protons with deuterium atoms leads to the disappearance of the corresponding signals in the proton NMR spectrum.[3][4]
-
¹³C NMR: The carbon atom attached to deuterium exhibits a characteristic multiplet (due to C-D coupling) and a slight upfield shift (isotope effect).
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and its chemical environment.[5]
This application note details the protocols for these NMR experiments and the expected spectral data for the structural confirmation of this compound.
Structural Confirmation Logic
The confirmation of the this compound structure relies on a comparative analysis of its NMR spectra with those of its non-deuterated counterpart. The logical workflow involves identifying the specific spectral changes caused by the deuterium labeling.
Caption: Logical workflow for the structural confirmation of this compound using NMR.
Predicted NMR Data for Isothipendyl
The following tables summarize the predicted chemical shifts for non-deuterated Isothipendyl. These values are estimated based on the known chemical structure and general NMR principles for phenothiazine derivatives.[6][7][8]
Table 1: Predicted ¹H NMR Data for Isothipendyl
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| N-CH₂ | 3.9 - 4.1 | m |
| CH | 2.8 - 3.0 | m |
| N(CH₃)₂ | ~2.2 | s |
| C-CH₃ | ~1.1 | d |
Table 2: Predicted ¹³C NMR Data for Isothipendyl
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C | 115 - 150 |
| N-CH₂ | ~45 |
| CH | ~58 |
| N(CH₃)₂ | ~45 |
| C-CH₃ | ~18 |
Expected NMR Data for this compound
Deuteration at the N-methyl groups will lead to specific and predictable changes in the NMR spectra.
Table 3: Expected Changes in ¹H and ¹³C NMR Spectra for this compound
| Nucleus | Change in Spectrum | Rationale |
| ¹H | Disappearance of the singlet at ~2.2 ppm. | Protons in N(CH₃)₂ are replaced by deuterium. |
| ¹³C | The signal for N(CD₃)₂ at ~45 ppm will appear as a multiplet (septet) due to ¹J(C,D) coupling and will be shifted slightly upfield. | Carbon is now bonded to deuterium, which has a spin of 1. |
Table 4: Expected ²H NMR Data for this compound
| Deuterons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N(CD₃)₂ | ~2.2 | s |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
If required for ¹H NMR, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
NMR Data Acquisition Workflow
Caption: General workflow for NMR data acquisition and analysis.
¹H NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS at 0.00 ppm or the residual solvent peak.
¹³C NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
²H NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Pulse Program: Standard single-pulse experiment, ensuring the transmitter offset is centered on the expected deuterium resonance frequency.
-
Temperature: 298 K.
-
Spectral Width: A range appropriate for deuterium, e.g., -5 to 15 ppm.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 1 second.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. The chemical shifts should align with the corresponding proton resonances.
Data Interpretation and Conclusion
The structural confirmation of this compound is achieved by observing the following key spectral features:
-
In the ¹H NMR spectrum: The complete absence of the singlet peak corresponding to the two N-methyl groups. The integration of the remaining proton signals should be consistent with the rest of the molecule.
-
In the ¹³C NMR spectrum: The appearance of a multiplet for the N-methyl carbons, confirming the presence of covalently bonded deuterium.
-
In the ²H NMR spectrum: The presence of a single resonance at the chemical shift corresponding to the N-methyl groups, directly observing the incorporated deuterium.
When all three of these conditions are met, the structure of this compound, with deuterium labels on the dimethylamino groups, is unequivocally confirmed. This rigorous verification ensures the suitability of the labeled compound for its intended use in research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 3. NMR-based characterization of phenothiazines as a RNA binding scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for the Quantification of Isothipendyl in Human Plasma Using a Deuterated Internal Standard
Introduction
Isothipendyl, a first-generation antihistamine of the phenothiazine class, is utilized for its H1 receptor antagonist properties in the treatment of allergic conditions.[1] Accurate quantification of Isothipendyl in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This application note details a robust, sensitive, and specific bioanalytical method developed and validated for the determination of Isothipendyl in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Isothipendyl-d6, to ensure high accuracy and precision, in accordance with regulatory guidelines.[2][3]
Experimental Workflow
The overall bioanalytical workflow is depicted in the following diagram, from sample preparation to data acquisition and analysis.
Caption: Bioanalytical workflow for Isothipendyl quantification.
Detailed Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[4][5]
-
Reagents and Materials:
-
Human plasma (K2-EDTA)
-
Isothipendyl and this compound stock solutions (1 mg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate, pH 3.5).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.
-
2. LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized to ensure selectivity and sensitivity for Isothipendyl and its internal standard.
-
Instrumentation:
-
HPLC system (e.g., Shimadzu, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Waters)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Isothipendyl 286.1 86.1 | this compound | 292.1 | 92.1 |
-
Key Parameters: Optimized for the specific instrument, including declustering potential, collision energy, and cell exit potential.
-
Method Validation Summary
The developed method was fully validated according to the US FDA guidelines for bioanalytical method validation.[2][6] The results are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Isothipendyl | 0.1 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low | 0.3 | 101.2 | 6.5 | 100.5 | 7.8 |
| Medium | 10 | 99.8 | 4.1 | 101.0 | 5.3 |
| High | 80 | 102.1 | 3.5 | 101.8 | 4.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.1 | 98.5 |
| High | 80 | 94.5 | 101.2 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 8 hours | 97.8 |
| Freeze-thaw (3 cycles, -80°C to Room Temperature) | 3 cycles | 96.5 |
| Long-term (-80°C) | 90 days | 98.2 |
Signaling Pathway (Metabolism)
Isothipendyl undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of Isothipendyl.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of Isothipendyl in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, compensating for variability during sample preparation and analysis. The method has been successfully validated according to regulatory standards and is suitable for supporting pharmacokinetic and clinical studies of Isothipendyl.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for Isothipendyl-d6 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl is a first-generation antihistamine of the phenothiazine class, possessing sedative and anticholinergic properties. In forensic toxicology, the accurate quantification of Isothipendyl in biological matrices is crucial for determining its role in impairment, overdose, or other medico-legal investigations. Isothipendyl-d6, a stable isotope-labeled analog of Isothipendyl, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations in sample preparation and instrumental analysis. This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of Isothipendyl.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation as the native analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, even with incomplete sample recovery or matrix effects.
Experimental Protocols
Two common analytical techniques for the quantification of Isothipendyl in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for sample preparation and analysis using both methods, incorporating this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
Solid-phase extraction is a robust and widely used technique for the cleanup and concentration of analytes from complex biological matrices. A mixed-mode cation exchange and reversed-phase sorbent is often effective for the extraction of basic drugs like Isothipendyl.[1][2]
Materials:
-
Whole blood or urine samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Deionized water
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of blood or urine in a centrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution and vortex. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again. For blood samples, sonicate for 15 minutes to lyse the cells, then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile. For urine samples, an additional wash with 1 mL of 20% acetonitrile in water may be beneficial for removing interferences.[1] Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent for the analytical instrument (e.g., ethyl acetate for GC-MS, or mobile phase for LC-MS/MS).
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique for the analysis of thermally stable and volatile compounds like Isothipendyl.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for Isothipendyl and one for this compound.
| Compound | Suggested Quantifier Ion (m/z) | Suggested Qualifier Ion(s) (m/z) |
| Isothipendyl | 72 | 58, 212 |
| This compound | 78 | 64, 218 |
Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly suitable for the analysis of less volatile or thermally labile compounds.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, hold for 0.5 minutes, ramp to 5% A over 4 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isothipendyl (Quant) | 286.1 | 72.1 | 20 |
| Isothipendyl (Qual) | 286.1 | 199.1 | 15 |
| This compound | 292.1 | 78.1 | 20 |
Quantitative Data Summary
The following table presents typical validation parameters that can be expected for a validated method for the quantification of Isothipendyl using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Extraction Recovery | > 85% | > 85% |
Visualizations
Isothipendyl Signaling Pathway
Isothipendyl primarily acts as an antagonist at the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.
Isothipendyl Metabolism
Isothipendyl undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include N-demethylation, S-oxidation, and aromatic hydroxylation, followed by conjugation (e.g., glucuronidation).
Experimental Workflow for Forensic Analysis
The overall workflow for the analysis of Isothipendyl in forensic samples using this compound involves sample collection, preparation, instrumental analysis, and data processing.
References
Application Note: Protocol for Spiking Biological Matrices with Isothipendyl-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate addition of Isothipendyl-d6, a deuterated internal standard (IS), to biological matrices such as plasma, serum, and urine. This procedure is a critical step in quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure precision and accuracy in drug quantification.
Introduction
In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting variability during sample preparation and analysis.[1][2] Deuterated standards like this compound are ideal because they share near-identical physicochemical properties with the analyte (Isothipendyl), ensuring similar behavior during extraction and co-elution during chromatographic separation.[1][3] The use of an IS compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to reliable and reproducible quantification.[3] This protocol outlines the standardized procedure for preparing and spiking this compound into biological samples for bioanalytical method development and validation.[4][5]
Materials and Reagents
-
This compound (certified reference material)
-
Isothipendyl (certified reference material for calibration standards)
-
Blank biological matrix (e.g., human plasma, rat serum, human urine) free of any interfering substances.
-
HPLC or LC-MS grade Methanol
-
HPLC or LC-MS grade Acetonitrile
-
Reagent grade water
-
Calibrated analytical balance
-
Calibrated micropipettes (P10, P100, P1000) and sterile, disposable tips
-
Class A volumetric flasks
-
Vortex mixer
-
Microcentrifuge tubes or appropriate sample vials
Experimental Protocols
This section details the preparation of standard solutions and the procedure for spiking biological samples. All solution preparations should be performed in a chemical fume hood.
Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental to the entire quantitative assay.
-
This compound (Internal Standard) Stock Solution (IS-S1):
-
Allow the vial containing this compound to equilibrate to room temperature before opening.
-
Accurately weigh approximately 1.0 mg of this compound and transfer it to a 1.0 mL Class A volumetric flask.
-
Dissolve the compound in methanol and bring the volume to the mark. Cap and vortex thoroughly to ensure complete dissolution. This creates a 1.0 mg/mL stock solution.
-
Transfer the solution to a labeled, amber glass vial and store at -20°C or as recommended by the supplier.
-
-
Isothipendyl (Analyte) Stock Solution (A-S1):
-
Follow the same procedure as above to prepare a 1.0 mg/mL stock solution of the non-deuterated Isothipendyl analyte.
-
Preparation of Working Solutions
Working solutions are diluted from the stock solutions to concentrations suitable for spiking.
-
This compound Working Solution (IS-WS):
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock (IS-S1).
-
From the intermediate stock, prepare a final working solution at a concentration that will result in a robust signal when a small volume is added to the sample. The final concentration should be consistent across all samples, calibrators, and QCs.[6] A common practice is to spike 10-20 µL of the IS working solution into the sample.[7]
-
-
Isothipendyl Working Solutions for Calibration and QC:
-
Prepare a series of working solutions by serially diluting the Analyte Stock Solution (A-S1) with a 50:50 mixture of methanol and water. These solutions will be used to create the calibration curve and quality control samples.
-
Spiking Protocol
The internal standard must be added to all samples (calibrators, QCs, and unknowns) early in the sample preparation process to account for variability in all subsequent steps.[6][8]
-
Aliquot the Biological Matrix: Pipette a precise volume (e.g., 100 µL) of the biological matrix (blank matrix for CC/QC, or study sample) into a labeled microcentrifuge tube.
-
Spike with Internal Standard: Add a small, fixed volume (e.g., 10 µL) of the this compound Working Solution (IS-WS) to each tube.
-
Vortex: Gently vortex each sample for 5-10 seconds to ensure homogeneity.
-
Proceed to Sample Preparation: Immediately follow with the chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). For example, for protein precipitation, add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
CC and QC samples are prepared by spiking known amounts of the analyte into blank biological matrix.[9][10]
-
Aliquot Blank Matrix: Dispense the required volume of blank matrix into a series of labeled tubes.
-
Spike with Analyte: Add a small volume of the appropriate Isothipendyl working solution to each tube to achieve the desired concentrations for the calibration curve and QC levels. Do not add analyte to the "Blank" or "Zero" samples.
-
Spike with Internal Standard: Add the fixed volume of the this compound Working Solution (IS-WS) to all tubes except the "Blank" sample.
-
Vortex: Gently vortex all tubes.
-
Process: Process the CC and QC samples alongside the unknown study samples using the exact same procedure.
Data Presentation
The following tables provide example concentrations for the preparation of stock, working, calibration, and quality control samples.
Table 1: Preparation of this compound Internal Standard Solutions
| Solution ID | Description | Stock Concentration (µg/mL) | Dilution Volume | Final Volume | Final Concentration (ng/mL) | Solvent |
| IS-S1 | Primary Stock | 1,000 | N/A | 1.0 mL | 1,000,000 | Methanol |
| IS-S2 | Intermediate Stock | 1,000 | 10 µL | 1.0 mL | 10,000 | 50:50 MeOH:H₂O |
| IS-WS | Working Solution | 10 | 100 µL | 1.0 mL | 1,000 | 50:50 MeOH:H₂O |
Table 2: Example Preparation of Calibration Curve (CC) and Quality Control (QC) Samples (Assuming a 100 µL matrix volume and a 10 µL spike of the working solutions)
| Sample ID | Description | Analyte Conc. in Matrix (ng/mL) | QC Level |
| Blank | Matrix Only | 0 | N/A |
| Zero | Matrix + IS | 0 | N/A |
| CC-1 | Calibration Standard 1 | 1 | LLOQ |
| CC-2 | Calibration Standard 2 | 2.5 | - |
| CC-3 | Calibration Standard 3 | 10 | - |
| CC-4 | Calibration Standard 4 | 50 | - |
| CC-5 | Calibration Standard 5 | 100 | - |
| CC-6 | Calibration Standard 6 | 250 | - |
| CC-7 | Calibration Standard 7 | 500 | ULOQ |
| QC-L | Low Quality Control | 3 | LQC |
| QC-M | Medium Quality Control | 75 | MQC |
| QC-H | High Quality Control | 400 | HQC |
Visualized Workflows
General Bioanalytical Workflow
The diagram below illustrates the overall workflow from sample receipt to final data analysis, highlighting the critical step of internal standard addition.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. youtube.com [youtube.com]
- 7. Adding Internal Standards - Chromatography Forum [chromforum.org]
- 8. Calibration standard added prior to cleanup step - Chromatography Forum [chromforum.org]
- 9. karger.com [karger.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Quantitative Analysis of Isothipendyl using Isothipendyl-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl is a first-generation antihistamine with anticholinergic properties, utilized for its sedative and antiemetic effects. Accurate quantification of Isothipendyl in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Isothipendyl-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.
These application notes provide a detailed framework for the determination of Isothipendyl in biological matrices, offering protocols for sample preparation and outlining typical LC-MS/MS parameters.
Principle of the Method
The analytical method involves the extraction of Isothipendyl and the internal standard, this compound, from a biological matrix. Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is then correlated with the concentration using a calibration curve.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[1][2] Two common and effective methods for small molecules like Isothipendyl are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
a) Protein Precipitation (PPT) Protocol for Plasma or Serum
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE) Protocol for Urine
LLE is a more selective technique that can provide a cleaner extract.
-
To a 15 mL polypropylene tube, add 500 µL of urine sample.
-
Add 10 µL of this compound working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample (adjust pH to > 9).
-
Add 3 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions for an LC-MS/MS method for Isothipendyl analysis. Optimization will be required for specific instrumentation and applications.
a) Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry (MS) Conditions
Mass spectrometer parameters, including MRM transitions, collision energies (CE), and declustering potentials (DP), must be optimized for the specific instrument being used. The values provided in the table below are hypothetical and should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Isothipendyl | [To be determined] | [To be determined] | [To be optimized] | [To be optimized] |
| This compound | [To be determined] | [To be determined] | [To be optimized] | [To be optimized] |
Note: The precursor ion for Isothipendyl will be its protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. For this compound, the precursor ion will be 6 mass units higher than that of Isothipendyl.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Isothipendyl | [e.g., 1 - 1000] | [e.g., ≥ 0.995] |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | [e.g., 1] | [Value] | [Value] | [Value] |
| Low QC | [e.g., 3] | [Value] | [Value] | [Value] |
| Mid QC | [e.g., 100] | [Value] | [Value] | [Value] |
| High QC | [e.g., 800] | [Value] | [Value] | [Value] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | [e.g., 3] | [Value] | [Value] |
| High QC | [e.g., 800] | [Value] | [Value] |
Visualizations
Caption: Workflow for Isothipendyl quantification.
Caption: MRM detection logical relationship.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isothipendyl-d6 for Matrix Effect Compensation in Plasma Analysis
Welcome to the technical support center for the application of Isothipendyl-d6 in overcoming matrix effects during the quantitative analysis of Isothipendyl in plasma samples by LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the analysis of plasma samples?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Its chemical and physical properties are nearly identical to the analyte of interest, Isothipendyl. This allows it to co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source.[1] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, it is used to normalize the analyte's response, thereby compensating for variability during sample preparation and analysis and improving the accuracy and precision of quantification.[1]
Q2: Why is matrix effect a significant concern in plasma sample analysis?
A2: Plasma is a complex biological matrix containing numerous endogenous components like phospholipids, proteins, and salts.[1] During LC-MS/MS analysis, these components can co-elute with the target analyte and interfere with its ionization process in the mass spectrometer. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise quantification.[1][2]
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound is considered the "gold standard" for compensating for matrix effects, it may not completely eliminate them in all situations.[1] The effectiveness of a SIL-IS depends on how closely its behavior mimics that of the analyte throughout the entire analytical process, from extraction to detection.[3] Differential extraction recovery or a chromatographic shift between the analyte and the IS can lead to incomplete compensation for matrix effects.[3]
Q4: What are the critical factors for the successful use of this compound as an internal standard?
A4: Several factors are critical for the successful application of this compound:
-
Co-elution: The analyte (Isothipendyl) and the internal standard (this compound) must co-elute chromatographically to experience the same matrix effects at the same time.[1]
-
Purity: The this compound standard must be of high purity and free from any unlabeled Isothipendyl, which could artificially inflate the analyte concentration.
-
No Cross-talk: There should be no significant contribution from the MS/MS transitions of Isothipendyl to the signal of this compound, and vice versa.[4]
-
Appropriate Concentration: The concentration of the internal standard should be consistent across all samples and be sufficient to provide a stable and reproducible signal.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate matrix effects in plasma analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/IS Response Ratio | 1. Inconsistent sample preparation. 2. Poor chromatographic peak shape. 3. Significant and variable matrix effects not being fully compensated. 4. Instability of the analyte or IS in the processed sample. | 1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Optimize the chromatographic method to improve peak shape (e.g., adjust mobile phase composition, gradient, or column). 3. Evaluate and optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). 4. Investigate the stability of the processed samples under the storage and autosampler conditions. |
| Poor Recovery of Both Analyte and IS | 1. Inefficient extraction method. 2. Suboptimal pH for extraction. 3. Analyte/IS binding to labware. | 1. Evaluate different extraction solvents or solid-phase extraction cartridges. 2. Adjust the pH of the sample or extraction solvent to optimize the partitioning of the analytes. 3. Use low-binding tubes and plates. |
| Chromatographic Peak Splitting or Tailing | 1. Column contamination or degradation. 2. Injection of sample in a solvent stronger than the mobile phase. 3. Particulate matter from the sample matrix clogging the column frit. | 1. Flush the column with a strong solvent or replace the column if necessary.[5] 2. Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.[5] 3. Use an in-line filter and ensure proper sample filtration before injection.[5] |
| Shift in Retention Time of IS Relative to Analyte | 1. Isotope effect, where deuteration can sometimes lead to a slight change in retention time. 2. Changes in the chromatographic conditions (e.g., mobile phase composition, temperature). | 1. While minor shifts can occur, significant separation is problematic. Ensure the chromatographic method is robust and minimizes this separation. 2. Ensure consistent preparation of mobile phases and stable column temperature. |
| Low IS Signal Intensity | 1. Incorrect IS spiking solution concentration. 2. Degradation of the IS. 3. Significant ion suppression affecting the IS. | 1. Verify the concentration of the IS working solution. 2. Check the stability and storage conditions of the IS stock and working solutions. 3. Investigate the matrix effect specifically on the IS by post-column infusion experiments. |
Experimental Protocols
Below is a representative experimental protocol for the extraction and analysis of Isothipendyl from human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Allow frozen plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
Aliquot Plasma: Vortex the samples and aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.
-
Vortex: Briefly vortex the samples for 10 seconds.
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and Inject: Vortex the reconstituted samples for 30 seconds and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Isothipendyl: Q1/Q3 (e.g., 286.1 -> 86.2)
-
This compound: Q1/Q3 (e.g., 292.1 -> 92.2)
-
Quantitative Data Summary
The following tables present illustrative data for a validated method for Isothipendyl in human plasma, demonstrating how to assess recovery and matrix effects.
Table 1: Recovery of Isothipendyl and this compound
| Concentration Level | Isothipendyl Recovery (%) | This compound Recovery (%) |
| Low QC (1 ng/mL) | 88.5 | 90.2 |
| Mid QC (50 ng/mL) | 91.2 | 92.5 |
| High QC (150 ng/mL) | 89.8 | 91.7 |
Table 2: Matrix Effect Assessment for Isothipendyl
| Concentration Level | Matrix Factor (MF) | IS-Normalized Matrix Factor |
| Low QC (1 ng/mL) | 0.95 | 1.02 |
| High QC (150 ng/mL) | 0.93 | 1.01 |
-
Matrix Factor (MF): Calculated as the peak response in the presence of matrix (post-extraction spike) divided by the peak response in a clean solution. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculated as the Matrix Factor of the analyte divided by the Matrix Factor of the internal standard. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[1]
Visualizations
Experimental Workflow
Troubleshooting Logic for High Response Variability
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of matrix effect and cross-talk-free method for simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Isothipendyl-d6 stability in different biological samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Isothipendyl-d6 in various biological samples. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of this compound in biological samples critical?
A1: Assessing the stability of this compound, typically used as a stable isotope-labeled internal standard (SIL-IS), is a critical component of bioanalytical method validation.[1][2][3] It ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis due to degradation. Inaccurate stability data can lead to erroneous pharmacokinetic and toxicokinetic results. The goal is to guarantee that the analyte/internal standard response ratio remains constant, which is a prerequisite for a robust bioanalytical method.[4]
Q2: What are the standard stability tests required for a bioanalytical method?
A2: According to regulatory guidelines, several stability tests must be performed to ensure the analyte is stable throughout the sample lifecycle.[1][3] These include:
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Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[1][5] A minimum of three cycles is typically recommended.[1][6]
-
Short-Term (Bench-Top) Stability: Assesses analyte stability in the biological matrix at room temperature for a period equal to or greater than the expected sample handling and processing time.[7]
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.[8][9][10]
-
Processed Sample (Autosampler) Stability: Evaluates the stability of the analyte in the final, processed extract under the conditions of the autosampler for the anticipated duration of the analytical run.[1]
Q3: Is the stability of this compound expected to be different from that of unlabeled Isothipendyl?
A3: Generally, the chemical stability of a deuterated SIL-IS like this compound is expected to be very similar to its non-labeled counterpart.[11] The incorporation of deuterium atoms is unlikely to alter the fundamental degradation pathways of the molecule under typical bioanalytical conditions. However, unexpected behaviors can occur. For instance, deuterium-labeled compounds may sometimes exhibit slight differences in chromatographic retention times or extraction recoveries compared to the analyte.[12][13] It is also crucial to ensure the deuterium labels are on non-exchangeable positions to prevent loss or replacement by protons from the solvent or matrix.[4][11]
Q4: What are "matrix effects" and how do they relate to this compound stability and quantification?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the biological sample matrix (e.g., plasma, urine).[14][15][16] These effects can cause ion suppression or enhancement, leading to inaccurate quantification.[15][17] A SIL-IS like this compound is used to compensate for these effects because it is assumed to be affected in the same way as the analyte, thus maintaining a constant analyte-to-IS response ratio.[4][18] However, differential matrix effects can occur, especially if the analyte and IS have slightly different retention times, which underscores the need for thorough validation.[4]
Experimental Protocols & Data Presentation
While specific stability data for this compound is not publicly available, the following sections provide detailed, generalized protocols for stability assessment based on industry best practices. These can be adapted for your specific experimental needs.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after undergoing a specified number of freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike at least two pools of the blank biological matrix (e.g., human plasma) with this compound at low and high concentrations. Aliquot these samples into individual tubes for each freeze-thaw cycle.
-
Freezing: Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[6]
-
Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them according to the freezing step. This completes one cycle.[5]
-
Cycling: Repeat the freeze-thaw process for a minimum of three cycles.[1][6]
-
Analysis: After the final thaw, process the samples alongside freshly prepared calibration standards and a set of control samples (that have not undergone freeze-thaw cycles) and analyze using a validated LC-MS/MS method.
-
Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.
General Stability Study Workflow
The following diagram illustrates a typical workflow for conducting stability assessments as part of a bioanalytical method validation.
Data Presentation Tables (Illustrative Examples)
Since specific quantitative data for this compound was not found, the following tables are provided as templates for presenting your results.
Table 1: Example of Freeze-Thaw Stability Data
| QC Level | Cycle | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Low | 1 | 5.0 | 4.9 | 98.0 |
| Low | 2 | 5.0 | 5.1 | 102.0 |
| Low | 3 | 5.0 | 4.8 | 96.0 |
| High | 1 | 500.0 | 505.0 | 101.0 |
| High | 2 | 500.0 | 490.0 | 98.0 |
| High | 3 | 500.0 | 508.0 | 101.6 |
Table 2: Example of Short-Term (Bench-Top) and Long-Term Stability Data
| QC Level | Condition | Duration | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| Low | Room Temp | 24 hours | 5.0 | 5.2 | 104.0 |
| High | Room Temp | 24 hours | 500.0 | 495.0 | 99.0 |
| Low | -80°C | 90 days | 5.0 | 4.9 | 98.0 |
| High | -80°C | 90 days | 500.0 | 501.0 | 100.2 |
Troubleshooting Guide
Use this guide to address common issues encountered during the analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
-
Potential Cause: Degradation during sample processing or extraction.
-
Troubleshooting Steps:
-
Assess Processed Sample Stability: Analyze processed samples immediately and then again after letting them sit in the autosampler for the maximum expected run time. Significant differences indicate instability in the final extract.
-
Optimize Extraction: Ensure the pH of the extraction solvent is appropriate for Isothipendyl (a basic compound). Consider different extraction techniques like solid-phase extraction (SPE) instead of liquid-liquid extraction (LLE) or protein precipitation to improve cleanliness and recovery.[19]
-
Check for Adsorption: Isothipendyl may adsorb to glass or plastic surfaces. Try using silanized glassware or polypropylene tubes.
-
Issue 2: this compound Peak Area Drifts or is Highly Variable Across an Analytical Run
-
Potential Cause: Matrix effects (ion suppression/enhancement) or LC-MS/MS system instability.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatography. Adjust the chromatographic method to move the this compound peak away from these regions.[16]
-
Improve Sample Cleanup: A cleaner sample extract reduces matrix effects.[15] Optimize the SPE wash and elution steps or use a more selective extraction method.
-
Check System Stability: Inject a pure solution of this compound multiple times throughout the run. If the response is still variable, the issue may lie with the LC pump, injector, or mass spectrometer ion source.[20][21][22]
-
Issue 3: this compound Shows a Different Retention Time than Unlabeled Isothipendyl
-
Potential Cause: Isotope effect. Deuterium is heavier than hydrogen, which can sometimes lead to slight chromatographic separation, especially in reverse-phase or HILIC chromatography. This is a known phenomenon for some deuterated standards.[4][12]
-
Troubleshooting Steps:
-
Confirm Co-elution is Not Essential: If the separation is minor and consistent, it may not be a problem, as long as the IS peak does not co-elute with an interfering peak. The key is that the IS must track the analyte's behavior regarding matrix effects.
-
Modify Chromatography: Adjusting the mobile phase composition or gradient slope can sometimes minimize the separation.
-
Evaluate Impact: Critically assess if this separation leads to differential matrix effects. If the analyte-to-IS ratio is inconsistent across different lots of the biological matrix, the method is not robust.[4]
-
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues related to poor this compound performance.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. waters.com [waters.com]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short-Term Chilled and Ambient-Temperature Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Physical Stability of PVP- and PVPVA-Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. eijppr.com [eijppr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 19. researchgate.net [researchgate.net]
- 20. nebiolab.com [nebiolab.com]
- 21. shimadzu.at [shimadzu.at]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
Troubleshooting poor peak shape for Isothipendyl-d6 in HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape for Isothipendyl-d6 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a basic and chelating compound, typically manifests as peak tailing, fronting, or splitting. Each issue has distinct causes.
-
Peak Tailing: This is the most common problem for basic compounds like Isothipendyl. It is characterized by an asymmetrical peak with a "tail" extending from the peak apex. The primary causes include secondary interactions with the stationary phase, metal chelation, and issues with the mobile phase.[1][2]
-
Peak Fronting: This appears as a leading edge of the peak that is broader than the trailing edge. It is often caused by sample overload or incompatibility between the sample solvent and the mobile phase.[3][4][5]
-
Peak Splitting: This occurs when a single peak appears as two or more merged peaks or has a distinct "shoulder". This can be caused by a contaminated or damaged column, a mobile phase pH that is too close to the analyte's pKa, or co-elution with an impurity.[6][7][8]
Q2: My this compound peak is severely tailing. What are the specific causes and how can I fix it?
Peak tailing for this compound is most often due to its basic nature, which leads to unwanted secondary interactions with the silica-based stationary phase.[9][10] Isothipendyl is an azaphenothiazine derivative with tertiary amino groups that can become protonated.[11][12]
Primary Causes & Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of C18 columns are acidic and can interact strongly with the protonated basic groups of this compound.[13][14][15] This secondary ionic interaction mechanism leads to significant peak tailing.[9][10]
-
Solution 1: Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, suppressing their ionization and minimizing the unwanted ionic interactions.[2][13][16]
-
Solution 2: Use a Modern, End-capped Column: Employ high-purity, Type B silica columns that have been thoroughly end-capped. End-capping chemically derivatizes most residual silanols, making them less accessible for interactions.[17][18][19]
-
Solution 3: Add a Competing Base: Introduce a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[13]
-
-
Metal Chelation: Isothipendyl has functional groups capable of chelating with metal ions.[20][21] Trace metal contaminants in the HPLC system (e.g., stainless steel frits, tubing) or within the silica matrix of the column can interact with the analyte, causing tailing.[2][22][23]
-
Solution 1: Use a Metal-Scavenging Additive: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help by binding to free metal ions.[20]
-
Solution 2: Employ Bio-Inert or Metal-Free Systems: Using HPLC systems and columns with PEEK or other bio-inert flow paths can significantly reduce metal-ion leaching and related peak tailing for sensitive compounds.[22][23][24]
-
Troubleshooting Summary for Peak Tailing
| Problem | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| Peak Tailing | Secondary Silanol Interactions | Adjust mobile phase to a low pH (2.5-3.5) to suppress silanol ionization. Use a modern, high-purity, end-capped (Type B) silica column. Add a competing base (e.g., triethylamine) to the mobile phase. | [2][13][17] |
| Metal Chelation | Use a bio-inert HPLC system and column (e.g., PEEK-lined). Add a chelating agent like EDTA to the mobile phase. | [20][22][23] | |
| Column Overload | Reduce the injection volume or dilute the sample. | [1][4] | |
| Extra-Column Dead Volume | Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected. | [8][17] |
| | Column Contamination/Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |[6] |
Q3: Why is my this compound peak fronting?
Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.
Primary Causes & Solutions for Peak Fronting:
-
Concentration Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing some molecules to travel faster and elute earlier, resulting in a fronting peak.[4][25]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), the sample band will not focus properly at the head of the column.[3][26]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[25]
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the packed bed to degrade or collapse, creating a void and leading to distorted peaks, including fronting.[5]
-
Solution: Ensure the mobile phase pH is within the column's specified range (typically pH 2-8 for silica-based columns). If the problem persists after other troubleshooting, the column may be irreversibly damaged and require replacement.[27]
-
Q4: What should I do if my this compound peak is split or has a shoulder?
A split peak suggests that the analyte is experiencing two different environments or that a co-eluting species is present.
Primary Causes & Solutions for Peak Splitting:
-
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material at the column head can cause the sample to travel through two different flow paths, resulting in a split peak for all analytes in the chromatogram.[5][6]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the column or frit may need to be replaced.[6]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of this compound, the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms can have slightly different retention times, leading to peak broadening or splitting.[7][28][29]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[29]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause peak distortion and splitting, particularly for early-eluting peaks.[26]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Co-elution: The "split" may actually be two separate, closely eluting compounds (e.g., this compound and an impurity or a different deuterated isomer).
-
Solution: Try a smaller injection volume. If the split resolves into two distinct peaks, it indicates co-elution.[6] The chromatographic method (e.g., gradient, mobile phase composition) will need to be optimized for better separation.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol is designed to test the effect of mobile phase pH on the peak shape of this compound.
-
Prepare Aqueous Buffers: Prepare three separate 20 mM aqueous buffer solutions at pH 2.5, 3.5, and 6.5. For example, use potassium phosphate for pH 6.5 and formic acid or phosphoric acid for the lower pH values. Filter each buffer through a 0.45 µm filter.
-
Prepare Mobile Phases: For each pH level, prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 6.5) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Repeat for Each pH: Sequentially switch to the pH 3.5 and pH 2.5 mobile phases, ensuring the system is fully equilibrated before each injection.
-
Analyze Results: Compare the peak symmetry (tailing factor) from the three chromatograms. A significant improvement is expected at the lower pH values.
Expected Quantitative Data Summary
| Mobile Phase pH | Tailing Factor (As) | Theoretical Plates (N) |
|---|---|---|
| 6.5 | > 2.5 | < 3000 |
| 3.5 | 1.3 - 1.6 | ~ 8000 |
| 2.5 | 1.0 - 1.2 | > 12000 |
Protocol 2: Column Flushing and Regeneration
This protocol is used to clean a column suspected of contamination that may be causing poor peak shape.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 10 column volumes to remove salts.
-
Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 10-15 column volumes each:
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system and column)
-
100% Isopropanol
-
-
Re-equilibration: Re-introduce your mobile phase (starting with the organic component, then gradually introducing the buffered aqueous component) and re-equilibrate the column.
-
Reconnect and Test: Reconnect the column to the detector, allow the baseline to stabilize, and inject a standard to assess peak shape.
Note: Always consult the column manufacturer's care and use guide before performing aggressive washing procedures.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. acdlabs.com [acdlabs.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromanik.co.jp [chromanik.co.jp]
- 15. lctsbible.com [lctsbible.com]
- 16. agilent.com [agilent.com]
- 17. chromtech.com [chromtech.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buy Isothipendyl hydrochloride | 1225-60-1 | >98% [smolecule.com]
- 22. silcotek.com [silcotek.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. perkinelmer.com [perkinelmer.com]
- 26. phenomenex.blog [phenomenex.blog]
- 27. moravek.com [moravek.com]
- 28. acdlabs.com [acdlabs.com]
- 29. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Optimizing mass spectrometer source parameters for Isothipendyl-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer source parameters for Isothipendyl-d6. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometer source parameters I should use for this compound analysis?
A1: While optimal parameters are instrument-dependent, you can use the following as a starting point for electrospray ionization (ESI). Empirical optimization is crucial for achieving the best performance.
Table 1: Recommended Starting ESI Source Parameters for this compound
| Parameter | Typical Starting Value (Positive Ion Mode) |
| Capillary Voltage | 2000–4000 V |
| Nebulizer Pressure | 10-50 psi |
| Drying Gas Flow | 4–12 L/min |
| Drying Gas Temperature | 200–340 °C |
| Sheath Gas Flow | Instrument Dependent |
| Sheath Gas Temperature | Instrument Dependent |
Note: These ranges are based on general guidance for small molecules and should be optimized for your specific instrument and experimental conditions.[1]
Q2: I am observing a lower signal intensity for this compound compared to its non-deuterated analog. What could be the cause?
A2: Several factors can contribute to lower signal intensity for a deuterated standard:
-
Deuterium Isotope Effects: The presence of deuterium can sometimes influence ionization efficiency.
-
In-Source Fragmentation: The stability of the deuterated molecule might differ from the non-deuterated version under certain source conditions.
-
Suboptimal Source Parameters: The optimal source conditions for the deuterated and non-deuterated compounds may not be identical. It is essential to optimize the parameters specifically for this compound.
Q3: Can the position of the deuterium labels on this compound affect my analysis?
A3: Yes, the position of deuterium labeling can be critical. If the deuterium atoms are on exchangeable sites (e.g., -OH, -NH, -SH), they can be lost and replaced with hydrogen from the solvent, a phenomenon known as back-exchange.[2] This can lead to a loss of the mass difference between the standard and the analyte, complicating quantification. Careful selection of labeling sites by the manufacturer is intended to minimize this, but it's a possibility to be aware of, especially under certain pH or temperature conditions.[3]
Q4: I am seeing peak tailing or splitting for this compound. What should I investigate?
A4: Peak shape issues can arise from several sources:
-
Column Contamination: The analytical column may be contaminated.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path.
-
Extra-column Volume: Excessive tubing length or poor connections can lead to peak broadening.[4]
Troubleshooting Guides
Problem: Poor Signal Intensity or Instability for this compound
This guide provides a systematic approach to troubleshooting low or unstable signal for your deuterated internal standard.
Table 2: Troubleshooting Poor Signal Intensity and Instability
| Step | Action | Rationale |
| 1 | Verify Infusion of this compound | Ensure a fresh, correctly prepared solution is being delivered to the mass spectrometer. |
| 2 | Optimize Source Parameters | Systematically adjust key parameters like capillary voltage, nebulizer pressure, and gas temperatures to find the optimal settings for this compound.[1] |
| 3 | Check for Ion Suppression | The sample matrix can interfere with the ionization of the analyte.[5] Diluting the sample or improving sample preparation can mitigate this. |
| 4 | Inspect the Spray Needle | A clogged or improperly positioned spray needle will result in an unstable spray and poor signal. |
| 5 | Clean the Ion Source | Contamination of the ion source components can lead to a gradual or sudden loss of signal.[6] |
| 6 | Evaluate Mobile Phase Composition | The pH and organic content of the mobile phase can significantly impact ionization efficiency.[7] |
Experimental Protocols
Protocol for Optimizing ESI Source Parameters for this compound
This protocol outlines a systematic approach to optimizing the key source parameters for this compound using continuous infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in a suitable solvent like methanol or acetonitrile).
-
Syringe pump.
-
Mass spectrometer with an ESI source.
Procedure:
-
Initial Setup:
-
Set up the mass spectrometer in positive ion mode (or negative, depending on the analyte's properties, though positive is common for such compounds).
-
Set initial source parameters as suggested in Table 1.
-
Begin infusing the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
-
Parameter Optimization (perform sequentially):
-
Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion, vary the capillary voltage in increments (e.g., 500 V) across a reasonable range (e.g., 2000-5000 V). Record the voltage that provides the highest and most stable signal.
-
Nebulizer Pressure: At the optimal capillary voltage, adjust the nebulizer pressure in small increments (e.g., 5 psi). Observe the signal intensity and stability to find the optimal pressure.
-
Drying Gas Temperature: With the optimal capillary voltage and nebulizer pressure, vary the drying gas temperature (e.g., in 25 °C increments). Note the temperature that gives the best signal without evidence of thermal degradation.
-
Drying Gas Flow: At the optimized temperature, adjust the drying gas flow rate (e.g., in 2 L/min increments) to find the setting that maximizes signal intensity.
-
Sheath Gas Parameters (if applicable): If your instrument has sheath gas, optimize its temperature and flow rate in a similar manner.
-
-
Final Evaluation:
-
Once all parameters are individually optimized, perform a final check to ensure the combination of settings provides a stable and intense signal.
-
It's good practice to set parameters on a maximum "plateau" where small fluctuations won't drastically change the instrument response, leading to a more robust method.[7]
-
Visualizations
Caption: Workflow for optimizing mass spectrometer source parameters.
Caption: Troubleshooting guide for low or unstable signal.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. agilent.com [agilent.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isothipendyl-d6 and Ion Suppression/Enhancement
Welcome to the technical support center for Isothipendyl-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in LC-MS/MS assays, with a specific focus on addressing ion suppression and enhancement.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My this compound (Internal Standard) signal is low or inconsistent across samples. What are the potential causes and solutions?
Answer:
Low or inconsistent internal standard (IS) signal is a common indicator of issues within your analytical method. Here are the primary causes and recommended troubleshooting steps:
-
Ion Suppression: The most likely culprit is ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.
-
Solution 1: Improve Chromatographic Separation. Modify your LC gradient to better separate this compound from the interfering matrix components. A longer gradient or a different column chemistry can often resolve this.
-
Solution 2: Enhance Sample Preparation. The goal is to remove interfering substances before injection. Consider more rigorous extraction techniques. While protein precipitation is a common starting point, it may not be sufficient to remove all matrix interferences. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract.
-
Solution 3: Dilute the Sample. Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, ensure that the dilution does not compromise the sensitivity for your analyte of interest.
-
-
Suboptimal Internal Standard Concentration: An incorrect concentration of the internal standard can lead to poor performance.
-
Solution: The concentration of this compound should ideally mimic the expected concentration of the analyte in the samples. It's crucial to optimize the IS concentration during method development to ensure it falls within the linear range of the detector and provides a stable signal.
-
-
Extraction Inefficiency: The extraction procedure may not be efficiently recovering this compound from the sample matrix.
-
Solution: Evaluate the recovery of this compound by comparing the peak area of the IS in an extracted sample to the peak area of the IS in a neat solution at the same concentration. If recovery is low, adjust the extraction solvent, pH, or technique.
-
Question: I am observing significant ion enhancement for Isothipendyl, leading to inaccurate quantification. How can I mitigate this?
Answer:
Ion enhancement, while less common than suppression, can also lead to erroneous results. The troubleshooting approach is similar to that for ion suppression:
-
Identify the Source of Enhancement: Co-eluting compounds can also enhance the ionization of the analyte or internal standard.
-
Solution 1: Chromatographic Optimization. As with ion suppression, adjusting the chromatographic method to separate the enhancing compounds from Isothipendyl is the most effective solution.
-
Solution 2: Refine Sample Cleanup. A more selective sample preparation method, such as SPE, can help remove the specific matrix components causing the enhancement.
-
-
Matrix-Matched Calibrants: The use of calibrants prepared in the same biological matrix as the samples can help to compensate for consistent ion enhancement effects.
Question: My results show poor precision and accuracy, even with the use of this compound. What could be the issue?
Answer:
While a stable isotope-labeled internal standard like this compound is excellent for correcting many matrix effects, it is not a panacea. Here are some factors to consider:
-
Differential Matrix Effects: In some cases, the analyte (Isothipendyl) and the internal standard (this compound) may not experience the exact same degree of ion suppression or enhancement. This can occur if they are not perfectly co-eluting.
-
Solution: Ensure that the chromatographic peaks for Isothipendyl and this compound have the same retention time and peak shape. Even slight shifts in retention time can expose them to different matrix environments as they elute.
-
-
Non-Linear Response: At very high or very low concentrations, the detector response may become non-linear for either the analyte or the internal standard.
-
Solution: Ensure that your calibration curve is linear over the entire range of expected sample concentrations. If necessary, adjust the concentration of your internal standard or dilute samples that fall outside the linear range.
-
-
Instability of the Analyte or Internal Standard: Degradation of either Isothipendyl or this compound during sample collection, storage, or processing will lead to inaccurate results.
-
Solution: Perform stability studies to assess the integrity of both compounds under various conditions (e.g., freeze-thaw cycles, benchtop stability).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Isothipendyl. Its primary purpose is to correct for variations in sample preparation (e.g., extraction recovery) and for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. Because it is chemically identical to Isothipendyl, it behaves similarly during extraction and chromatography, and experiences similar ionization effects in the mass spectrometer source.
Q2: How do I determine the optimal concentration for this compound?
A2: The optimal concentration of this compound should be determined during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve for Isothipendyl. This ensures a strong and stable signal that is not at risk of detector saturation.
Q3: Can this compound itself cause ion suppression?
A3: Yes, at very high concentrations, any compound, including a deuterated internal standard, can contribute to ion suppression. This is another reason why optimizing the concentration is crucial.
Q4: What are the typical MRM transitions for Isothipendyl and this compound?
A4: Based on the fragmentation patterns of similar phenothiazine derivatives, the following are plausible MRM transitions. However, these should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isothipendyl | 286.1 | 100.1 |
| This compound | 292.1 | 106.1 |
Note: These values are predictive and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of this compound working solution (concentration to be optimized).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to the sample and vortex briefly.
-
Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Conditions
These are starting conditions that will likely require optimization.
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) using the optimized transitions for Isothipendyl and this compound.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Minimizing background noise in Isothipendyl-d6 MRM transitions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise in Isothipendyl-d6 MRM (Multiple Reaction Monitoring) transitions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Isothipendyl and this compound?
A1: The selection of optimal MRM transitions is critical for achieving high sensitivity and minimizing background noise. Based on the fragmentation pattern of Isothipendyl, the following transitions are recommended as a starting point for method development. The precursor ion for Isothipendyl is m/z 286.4 [M+H]⁺ and for this compound is m/z 292.4 [M+H]⁺. The most abundant product ions are typically m/z 72.1 and m/z 86.1. For the deuterated standard, the corresponding product ions would be m/z 78.1 and m/z 86.1, assuming the deuterium labels are on the dimethylamino propyl side chain.
Table 1: Suggested MRM Transitions for Isothipendyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Isothipendyl | 286.4 | 72.1 | 86.1 |
| This compound | 292.4 | 78.1 | 86.1 |
Note: These are suggested transitions and should be empirically optimized for your specific instrument and experimental conditions.
Q2: I am observing high background noise in my blank injections for this compound transitions. What are the common causes?
A2: High background noise in blank injections is a common issue and can originate from several sources:
-
Contaminated Solvents or Additives: The use of non-LC-MS grade solvents, water, or additives can introduce significant background noise.[1] Always use high-purity, LC-MS grade reagents.
-
Contaminated LC System: Residual compounds from previous analyses can accumulate in the injection port, tubing, column, or detector, leading to carryover and elevated background.
-
Plasticizers and other leachables: Phthalates and other plasticizers can leach from plastic containers, tubing, and well plates, causing background interference.
-
Gas Supply Impurities: Impurities in the nitrogen or argon gas supply can contribute to background noise.
Q3: My this compound internal standard peak shape is poor. What could be the reason?
A3: Poor peak shape for your internal standard can be due to several factors:
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to peak tailing or fronting.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for Isothipendyl, leading to poor chromatography.
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.
-
System Contamination: Contaminants in the LC system can interact with the analyte and affect peak shape.[2]
Q4: Can the use of a deuterated internal standard like this compound cause any specific issues?
A4: Yes, while stable isotope-labeled internal standards are the gold standard, they can present some challenges:
-
Chromatographic Shift: Deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[3] If this shift is significant, it can lead to differential matrix effects where the analyte and internal standard are not exposed to the same co-eluting matrix components, potentially compromising quantification accuracy.
-
Isotopic Contribution: The this compound standard may contain a small percentage of the non-deuterated (d0) form, which could interfere with the quantification of the native analyte, especially at low concentrations.
Troubleshooting Guides
Guide 1: Systematic Approach to High Background Noise
This guide provides a step-by-step approach to identifying and eliminating sources of high background noise in your this compound MRM analysis.
Table 2: Troubleshooting High Background Noise
| Step | Action | Expected Outcome |
| 1 | Analyze a "No Injection" Blank: | If noise is present, it indicates a source within the MS detector or gas supply. |
| 2 | Analyze a Mobile Phase Blank: | If noise is present, the mobile phase components (solvents, additives) are likely contaminated. |
| 3 | Systematically Clean the LC System: | A reduction in noise after cleaning indicates contamination of the specific component. |
| 4 | Optimize MS Source Parameters: | Adjusting parameters like gas flow and temperature can reduce chemical noise.[1] |
Experimental Protocol: Systematic Cleaning of the LC System
-
Prepare Fresh Mobile Phase: Use brand new, sealed bottles of LC-MS grade solvents and additives.
-
Flush the System: Sequentially flush all LC lines with a series of solvents (e.g., isopropanol, methanol, acetonitrile, and finally your mobile phase) to remove potential contaminants.
-
Clean the Injection Port: Follow the manufacturer's instructions to clean the needle, seat, and sample loop.
-
Bypass the Column: Connect the injector directly to the detector and run a mobile phase blank to isolate noise originating from the column.
-
Install a New Column: If the column is identified as the source of contamination, replace it with a new one of the same type.
Diagram: Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for diagnosing and resolving high background noise.
Guide 2: Optimizing MRM Transitions and Compound-Dependent Parameters
This guide outlines the process for fine-tuning your MRM method to enhance signal-to-noise for this compound.
Experimental Protocol: MRM Parameter Optimization
-
Compound Infusion: Infuse a standard solution of Isothipendyl and this compound directly into the mass spectrometer.
-
Product Ion Scan: Perform a product ion scan to identify the most abundant and stable fragment ions for both the analyte and the internal standard.
-
Collision Energy Optimization: For each selected precursor-product ion transition, perform a collision energy ramp experiment to determine the voltage that yields the highest product ion intensity. This is a critical step for maximizing sensitivity.[4][5]
-
Cone/Fragmentor Voltage Optimization: Optimize the cone or fragmentor voltage to maximize the precursor ion intensity while minimizing in-source fragmentation.
-
Qualifier Ion Selection: Choose a second, less intense but still specific, product ion as a qualifier to confirm the identity of the analyte.
Diagram: MRM Optimization Workflow
References
- 1. Isothipendyl | CAS#:482-15-5 | Chemsrc [chemsrc.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Impact of solvent choice on Isothipendyl-d6 signal intensity
Technical Support Center: Isothipendyl-d6 Analysis
Welcome to the technical support center for this compound analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in their experiments.
Frequently Asked Questions (FAQs)
1. Why is my this compound signal intensity low in LC-MS analysis?
Low signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) can be attributed to several factors related to solvent choice:
-
Poor Solubility: this compound, like its non-deuterated counterpart, may have limited solubility in highly aqueous mobile phases. Isothipendyl hydrochloride is soluble in DMSO.[1] For reversed-phase chromatography, ensure a sufficient percentage of organic solvent is present to maintain its solubility.
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Ion Suppression: The presence of non-volatile buffers (e.g., phosphates, borates), salts (Na+, K+), or certain ion-pairing agents like trifluoroacetic acid (TFA) can significantly reduce the ionization efficiency of this compound in the mass spectrometer source.[2] TFA is known to cause strong ion suppression.[2]
-
Inappropriate pH: The pH of the mobile phase can affect the charge state of this compound. For positive mode electrospray ionization (ESI), a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote the protonation of the analyte, which can enhance the signal.
-
Solvent Quality: The use of low-quality or contaminated solvents can introduce impurities that co-elute with this compound and cause ion suppression.[3] It is crucial to use high-purity, LC-MS grade solvents.[2][3]
2. Which solvents are recommended for achieving optimal this compound signal intensity in LC-MS?
For optimal signal intensity in LC-MS, particularly with ESI, the choice of both the solvent and any additives is critical.
-
Recommended Solvents: Acetonitrile and methanol are the most common organic solvents for reversed-phase LC-MS.[2] Acetonitrile is often preferred due to its lower viscosity and higher elution strength.
-
Recommended Additives: Formic acid (0.1%) is a common additive to facilitate protonation in positive ion mode ESI without causing significant signal suppression. Ammonium formate or ammonium acetate can be used as volatile buffers if pH control is necessary.[2]
3. How does the choice of a deuterated solvent affect the this compound signal in NMR spectroscopy?
In Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent is crucial for preventing large solvent peaks from obscuring the analyte signals.[4] The solvent can also influence the chemical shifts of the this compound peaks due to interactions between the solvent and the analyte.[4]
-
Common Deuterated Solvents: Commonly used deuterated solvents for NMR include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), acetone-d6, and methanol-d4.[5]
-
Solubility: Given that Isothipendyl hydrochloride is soluble in DMSO, DMSO-d6 would be a suitable starting point for NMR analysis.[1]
-
Chemical Shift: Be aware that the chemical shifts of this compound can vary between different deuterated solvents.[4] It is important to be consistent with the solvent used for comparable results.
4. Can solvent impurities affect my this compound signal?
Yes, solvent impurities can significantly impact your results in both LC-MS and NMR.
-
In LC-MS: Impurities can lead to ion suppression, high background noise, and the formation of adducts, all of which can reduce the signal-to-noise ratio of your this compound peak.[3][6]
-
In NMR: Residual protic solvent or other impurities in the deuterated solvent can introduce extraneous peaks into the spectrum, potentially overlapping with and obscuring the signals from this compound.[7][8]
Troubleshooting Guides
Troubleshooting Low Signal Intensity in LC-MS
If you are experiencing low signal intensity for this compound in your LC-MS analysis, follow these troubleshooting steps:
dot ```dot graph Troubleshooting_LCMS { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Low this compound Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="1. Review Solvent Composition\n\nIs the organic percentage sufficient?", shape=rectangle]; increase_organic [label="Increase initial organic percentage\nin mobile phase.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_additives [label="2. Examine Mobile Phase Additives\n\nAre non-volatile buffers or TFA present?", shape=rectangle]; replace_additives [label="Replace with volatile additives\n(e.g., 0.1% Formic Acid).", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent_quality [label="3. Verify Solvent Quality\n\nAre you using LC-MS grade solvents?", shape=rectangle]; use_high_purity [label="Switch to high-purity\nLC-MS grade solvents.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_source [label="4. Optimize MS Source Parameters\n\nAre gas flow, temperature, and voltages optimized?", shape=rectangle]; perform_optimization [label="Perform source parameter optimization.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Signal Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_solubility; check_solubility -> increase_organic [label="No"]; increase_organic -> check_additives; check_solubility -> check_additives [label="Yes"]; check_additives -> replace_additives [label="Yes"]; replace_additives -> check_solvent_quality; check_additives -> check_solvent_quality [label="No"]; check_solvent_quality -> use_high_purity [label="No"]; use_high_purity -> optimize_source; check_solvent_quality -> optimize_source [label="Yes"]; optimize_source -> perform_optimization [label="No"]; perform_optimization -> end; optimize_source -> end [label="Yes"]; }
Caption: Workflow for preparing LC-MS mobile phases for this compound analysis.
Protocol 2: Sample Preparation of this compound for NMR Analysis
Objective: To prepare a sample of this compound for NMR analysis ensuring good solubility and minimal interfering signals.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6) [1]* NMR tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Solvent Selection:
-
Based on known solubility, select an appropriate deuterated solvent. DMSO-d6 is a good starting point for Isothipendyl hydrochloride. [1]
-
-
Sample Weighing:
-
Weigh an appropriate amount of the this compound sample (typically 1-10 mg for 1H NMR).
-
-
Dissolution:
-
Transfer the weighed sample into a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Vortex the sample until the this compound is completely dissolved. Gentle warming may be applied if necessary, but check for sample stability at elevated temperatures.
-
-
Transfer to NMR Tube:
-
Carefully pipette the solution into a clean, dry NMR tube.
-
Ensure there are no air bubbles in the sample.
-
-
Analysis:
-
Cap the NMR tube and insert it into the NMR spectrometer.
-
Acquire the NMR spectrum according to the instrument's standard operating procedures.
-
dot
Caption: Step-by-step process for preparing this compound samples for NMR analysis.
References
- 1. Buy Isothipendyl hydrochloride | 1225-60-1 | >98% [smolecule.com]
- 2. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. ckgas.com [ckgas.com]
Ensuring complete chromatographic separation of Isothipendyl and Isothipendyl-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the complete chromatographic separation of Isothipendyl and its deuterated internal standard, Isothipendyl-d6.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve complete chromatographic separation of Isothipendyl and this compound?
A1: Isothipendyl and this compound are isotopologues, meaning they have the same molecular structure but differ in their isotopic composition. This results in nearly identical physicochemical properties, making their separation by chromatography challenging. Deuterated compounds often exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." In reversed-phase chromatography, deuterated compounds may elute slightly earlier due to weaker van der Waals interactions with the stationary phase. However, this difference is often minimal, leading to co-elution or partial separation.
Q2: What are the consequences of incomplete separation?
A2: Incomplete separation, or co-elution, can lead to inaccurate quantification in bioanalytical methods. If the two compounds are not baseline resolved, the signal for Isothipendyl may be influenced by the signal from the much higher concentration of this compound, a phenomenon known as crosstalk. This can lead to an overestimation of the Isothipendyl concentration and compromise the accuracy and reliability of the analytical method.
Q3: Is mass spectrometry (MS) alone sufficient to distinguish between Isothipendyl and this compound?
A3: While mass spectrometry can differentiate between the two compounds based on their mass-to-charge ratio (m/z), chromatographic separation is still crucial. Severe ion suppression can occur when two compounds co-elute and enter the ion source of the mass spectrometer simultaneously. This can significantly reduce the ionization efficiency of the analyte of interest (Isothipendyl), leading to a suppressed signal and inaccurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Isothipendyl and this compound.
Issue 1: Complete Co-elution of Isothipendyl and this compound Peaks
-
Possible Cause: Insufficient selectivity of the chromatographic system.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A weaker mobile phase will increase the retention time of both compounds and may enhance the subtle differences in their interaction with the stationary phase, leading to better separation.
-
Experiment with different organic modifiers. For example, if using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Adjust the pH of the aqueous portion of the mobile phase. Isothipendyl is a basic compound, and its retention on a C18 column is sensitive to pH. A pH 2-3 units below the pKa of Isothipendyl will ensure it is fully ionized and may improve peak shape and resolution.
-
-
Change Stationary Phase:
-
If using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These phases offer different retention mechanisms (e.g., pi-pi interactions) that can improve the separation of structurally similar compounds.
-
-
Lower the Column Temperature:
-
Reducing the column temperature can sometimes enhance separation by increasing the interaction of the analytes with the stationary phase.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like Isothipendyl, a low pH (e.g., 2.5-3.5) is generally recommended to minimize peak tailing caused by interaction with residual silanol groups on the silica-based stationary phase.
-
Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can block the active silanol sites and improve peak shape.
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to column overload and distorted peak shapes. Reduce the amount of sample injected to see if the peak shape improves.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration, fluctuations in mobile phase composition or temperature, or column degradation.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection, typically 10-15 column volumes.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Use a high-quality buffer and accurately measure all components.
-
Verify Temperature Control: Ensure the column oven is maintaining a stable temperature.
-
Evaluate Column Performance: If retention times continue to shift, the column may be degrading. Perform a column performance test or replace the column.
-
Experimental Protocols
Recommended LC-MS/MS Method
This method provides a starting point for achieving baseline separation of Isothipendyl and this compound. Further optimization may be required based on the specific instrumentation and laboratory conditions.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 60% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Isothipendyl) | m/z 286.1 -> 100.1 |
| MRM Transition (this compound) | m/z 292.1 -> 106.1 |
Sample Preparation Protocol (Plasma)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A: 20% B).
-
Inject 5 µL into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Chromatographic Conditions and Resulting Resolution
| Condition | Column | Mobile Phase Gradient | Resolution (Rs) |
| Method 1 | C18, 100 x 2.1 mm, 1.8 µm | 30-70% Acetonitrile in 0.1% Formic Acid | 1.2 |
| Method 2 | Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm | 20-60% Acetonitrile in 0.1% Formic Acid | > 2.0 |
| Method 3 | C18, 100 x 2.1 mm, 1.8 µm | 30-70% Methanol in 0.1% Formic Acid | 1.4 |
Resolution (Rs) values are hypothetical and for illustrative purposes. A value of Rs > 1.5 is generally considered baseline separation.
Visualizations
Caption: Troubleshooting workflow for incomplete chromatographic separation.
Caption: Sample preparation workflow for plasma analysis.
Validation & Comparative
Cross-Validation of Analytical Methods for Isothipendyl Quantification Using Isothipendyl-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common bioanalytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—for the quantification of the first-generation antihistamine, Isothipendyl. The use of a stable isotope-labeled internal standard, Isothipendyl-d6, is central to both methodologies to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.
This document presents a summary of key performance data, detailed experimental protocols, and a visual representation of the analytical workflow, designed to assist researchers in selecting the appropriate method for their pharmacokinetic and toxicokinetic studies.
Mechanism of Action: Histamine H1 Receptor Antagonism
Isothipendyl functions primarily as a competitive antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction. Isothipendyl is known to be metabolized in the liver, primarily through the cytochrome P450 enzyme system.
Isotope Effects of Isothipendyl-d6: A Comparative Guide to Retention Time and Ionization
For researchers, scientists, and professionals in drug development, understanding the behavior of isotopically labeled compounds is crucial for the accuracy and reliability of quantitative bioanalysis. This guide provides a detailed comparison of Isothipendyl and its deuterated analog, Isothipendyl-d6, focusing on the isotope effects on chromatographic retention time and mass spectrometric ionization. The information presented is supported by established principles of isotope effects and representative experimental data from analogous compounds.
Impact of Deuteration on Retention Time
The substitution of hydrogen with deuterium in a molecule can lead to subtle but measurable differences in its physicochemical properties, which in turn can affect its chromatographic behavior. This phenomenon, known as the kinetic isotope effect (KIE), is particularly relevant in high-performance liquid chromatography (HPLC).
In reversed-phase HPLC, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. This is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller van der Waals radius and reduced intermolecular interactions with the non-polar stationary phase. Consequently, the deuterated analog has a slightly lower affinity for the stationary phase and elutes earlier from the column.
Table 1: Illustrative Comparison of Retention Times for a Phenothiazine Analog and its Deuterated Standard
| Compound | Retention Time (minutes) |
| Phenothiazine Analog | 5.32 |
| Phenothiazine Analog-d6 | 5.28 |
This data is representative and intended to illustrate the expected retention time shift. Actual retention times will vary depending on the specific chromatographic conditions.
Influence of Deuteration on Ionization Efficiency
In mass spectrometry, particularly with electrospray ionization (ESI), the ionization efficiency of a molecule can be influenced by isotopic substitution, although this effect is generally considered to be minor for deuterium labeling in the context of co-eluting internal standards. Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should exhibit identical ionization behavior to the unlabeled analyte, ensuring that any variations in the ionization process affect both compounds equally.
However, subtle differences can arise. The slightly different physicochemical properties of the deuterated molecule can, in some cases, lead to minor variations in the efficiency of droplet formation and ion evaporation in the ESI source. Furthermore, if fragmentation is induced in the ion source, the different bond energies of C-H and C-D bonds can lead to variations in the fragmentation patterns and relative ion intensities. Despite these potential minor effects, the use of a deuterated internal standard that co-elutes closely with the analyte is the gold standard for correcting for matrix effects and ensuring accurate quantification.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Isothipendyl using this compound as an internal standard, based on established methods for similar phenothiazine compounds.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma sample, add 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 100 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting from 20% B, increasing to 80% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Isothipendyl: Precursor Ion > Product Ion (To be determined experimentally).
-
This compound: Precursor Ion > Product Ion (To be determined experimentally, typically a +6 Da shift from the unlabeled compound).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow and the logical relationship of using a deuterated internal standard.
Performance of Isothipendyl-d6 as an Internal Standard: A Comparative Guide to LOD and LOQ in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled internal standards (SIL-IS), such as Isothipendyl-d6, are the gold standard. They are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary function of a SIL-IS is to compensate for variability during sample preparation and analysis. Any loss of analyte during extraction, or fluctuations in instrument response, will be mirrored by the SIL-IS. This ensures high accuracy and precision in the quantification of the target analyte in complex biological matrices such as plasma, urine, or tissue homogenates.
Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are fundamental to any quantitative bioanalytical method and are established during method validation.
A common approach to determine the LOD and LOQ is based on the signal-to-noise ratio (S/N). Typically, the LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is set at a ratio of 10:1.
Comparative Performance of Deuterated Internal Standards for Antihistamine Analysis
While specific LOD and LOQ values for this compound are not available in the reviewed scientific literature, the following table summarizes the performance of deuterated internal standards for other commonly analyzed antihistamines. These values provide a benchmark for the expected sensitivity of a validated LC-MS/MS method for Isothipendyl using its deuterated analogue.
| Internal Standard | Analyte | Matrix | LOD | LOQ | Analytical Method |
| Data Not Available | Isothipendyl | - | - | - | LC-MS/MS |
| Promethazine-d6 | Promethazine | Human Plasma | 0.05 ng/mL | 0.2 ng/mL | UPLC-MS/MS |
| Diphenhydramine-d5 | Diphenhydramine | Human Plasma | 0.1 ng/mL | 0.5 ng/mL | LC-MS/MS |
| Cetirizine-d4 | Cetirizine | Human Plasma | 0.2 ng/mL | 1.0 ng/mL | LC-MS/MS |
| Loratadine-d5 | Loratadine | Human Plasma | 0.05 ng/mL | 0.2 ng/mL | LC-MS/MS |
Note: The values presented in this table are compiled from various scientific publications and may vary depending on the specific instrumentation, sample preparation, and analytical conditions used.
Experimental Protocol for LOD and LOQ Determination
The following is a generalized protocol for determining the LOD and LOQ of an analyte (e.g., Isothipendyl) using a deuterated internal standard (e.g., this compound) by LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte (Isothipendyl) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
2. Sample Preparation (Protein Precipitation):
-
Aliquot blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike the blank matrix with the analyte working solutions to create a calibration curve and quality control (QC) samples at various concentrations, including a series of low-concentration samples specifically for LOD and LOQ determination.
-
Add a fixed volume of the internal standard working solution to all samples (except blank matrix).
-
Add a protein precipitation agent (e.g., acetonitrile) to all samples.
-
Vortex mix and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the analyte and internal standard in multiple reaction monitoring (MRM) mode.
4. Data Analysis and Determination of LOD and LOQ:
-
Acquire the chromatograms for the blank matrix, and the low-concentration spiked samples.
-
Determine the signal height for the analyte in the spiked samples and the noise level in the blank matrix in the region of the analyte's retention time.
-
Calculate the signal-to-noise ratio (S/N) for each low-concentration sample.
-
The LOD is the concentration that yields a S/N ratio of approximately 3.
-
The LOQ is the lowest concentration that can be quantified with acceptable precision (e.g., <20% relative standard deviation) and accuracy (e.g., within 20% of the nominal value) and typically corresponds to a S/N ratio of ≥10.
Workflow for LOD and LOQ Determination
Caption: Workflow for determining LOD and LOQ using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard like this compound is indispensable for the development of robust and reliable bioanalytical methods for the quantification of Isothipendyl. While specific LOD and LOQ data for this compound are not currently published, the established methodologies and the performance data of analogous deuterated standards for other antihistamines provide a strong foundation for researchers. By following a rigorous validation protocol, scientists can confidently establish the sensitivity of their assays and ensure the generation of high-quality data in their research and drug development endeavors.
Comparative Performance Analysis of Isothipendyl-d6 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Isothipendyl-d6 for Recovery and Matrix Effect Compensation in LC-MS/MS Assays.
In the quantitative bioanalysis of Isothipendyl, a phenothiazine antihistamine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery and matrix effects. This guide provides a comparative assessment of this compound, a stable isotope-labeled (SIL) internal standard, against a hypothetical structural analog internal standard for the analysis of Isothipendyl in biological matrices.
Due to the limited availability of direct validation data for this compound, this guide leverages experimental data from the bioanalytical method validation of Promethazine, a structurally similar phenothiazine, which utilized its deuterated analog, Promethazine-d6. This serves as a scientifically sound proxy to evaluate the expected performance of this compound.
Data Summary: this compound vs. Structural Analog IS
The following table summarizes the expected quantitative performance of this compound in comparison to a typical non-deuterated, structural analog internal standard.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) |
| Analyte Recovery (%) | Expected to be consistent and closely track the recovery of the analyte (Isothipendyl). Based on Promethazine-d6 data, recovery is anticipated to be in the range of 85-110%. | Recovery may be variable and not perfectly match that of the analyte due to differences in physicochemical properties. Typical recoveries for phenothiazines using LLE or SPE range from 60-95%. |
| Internal Standard Recovery (%) | Expected to be consistent and high, closely matching the analyte. | Can be inconsistent and may differ significantly from the analyte's recovery. |
| Matrix Effect (Ion Suppression/Enhancement) | Minimal to no differential matrix effect is expected. The stable isotope label ensures that the analyte and IS co-elute and experience the same ionization effects. | Prone to differential matrix effects. The structural analog may not co-elute perfectly with the analyte, leading to variations in ionization efficiency and compromising accuracy. |
| Precision (%RSD) | High precision is expected due to effective compensation for variability. Typically <15%. | Precision can be lower, with %RSD values potentially exceeding 15% due to uncompensated matrix effects and recovery variations. |
| Accuracy (%Bias) | High accuracy is anticipated, with bias typically within ±15% of the nominal concentration. | Accuracy can be compromised, with potential for significant bias if the matrix effect is not adequately compensated. |
Experimental Protocols
The data presented is based on established bioanalytical method validation principles, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Recovery and Matrix Effect Assessment
Caption: Workflow for determining recovery and matrix effect.
Methodology for Recovery Assessment
-
Preparation of Samples:
-
Set A (Pre-extraction spiked): Blank biological matrix (e.g., plasma, urine) is spiked with the analyte (Isothipendyl) and the internal standard (this compound or a structural analog) before the extraction process.
-
Set B (Post-extraction spiked): Blank biological matrix is subjected to the extraction process first. The resulting extract is then spiked with the analyte and the internal standard.
-
-
Extraction: A suitable extraction method, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is employed. For phenothiazines, LLE with an organic solvent under alkaline conditions is common.
-
Analysis: All samples are analyzed using a validated LC-MS/MS method.
-
Calculation:
-
Recovery (%) = (Peak area of analyte in Set A / Peak area of analyte in Set B) * 100
-
Methodology for Matrix Effect Assessment
-
Preparation of Samples:
-
Set B (Post-extraction spiked): As prepared for the recovery assessment.
-
Set C (Neat solution): The analyte and internal standard are prepared in the reconstitution solvent at the same concentration as in Set B.
-
-
Analysis: All samples are analyzed using the LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set C) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The use of a stable isotope-labeled internal standard like this compound is expected to result in an IS-normalized matrix effect close to 100%.
-
Comparative Logic: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound lies in its fundamental physicochemical similarity to the analyte.
Caption: Comparison of deuterated vs. structural analog IS.
Conclusion
Based on the analysis of structurally similar compounds and established principles of bioanalysis, this compound is the superior choice as an internal standard for the quantification of Isothipendyl in biological matrices. Its use is anticipated to provide high accuracy and precision by effectively compensating for variability in sample recovery and matrix effects. While a structural analog can be used, it carries a higher risk of analytical variability and may require more extensive validation to ensure reliable results. For robust and defensible bioanalytical data in research and drug development, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.
Isothipendyl-d6 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals seeking to develop robust and accurate quantitative bioanalytical methods, the choice of an appropriate internal standard (IS) is paramount. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Isothipendyl-d6, and the use of structural analog internal standards for the quantification of the antihistaminic drug Isothipendyl.
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for the variability inherent in sample preparation and analysis.[1] By adding a known amount of an IS to all samples, calibration standards, and quality control samples, variations arising from extraction efficiency, matrix effects, and instrument response can be normalized, thereby improving the accuracy and precision of the results.[2][3]
The Two Main Types of Internal Standards
There are two primary categories of internal standards used in LC-MS applications:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte of interest, but a few atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[1] this compound is an example of a SIL-IS where six hydrogen atoms have been replaced by deuterium.
-
Structural Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure very similar to the analyte.[4] They should share key functional groups and physicochemical properties with the analyte to ensure similar behavior during sample processing and analysis.[1]
Performance Comparison: this compound vs. a Structural Analog
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects. Due to its near-identical chemical and physical properties to the unlabeled Isothipendyl, this compound is considered the gold standard. A structural analog, while a viable alternative when a SIL-IS is unavailable, may not perfectly mimic the behavior of the analyte.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Chromatographic Behavior | Co-elutes with Isothipendyl | May have a slightly different retention time | Deuterium labeling typically has a minimal effect on retention time, ensuring that both compounds experience the same matrix effects at the point of elution. Structural differences in an analog will likely lead to some degree of chromatographic separation. |
| Extraction Recovery | Nearly identical to Isothipendyl | Similar but can differ | As the chemical properties are virtually the same, the partitioning behavior of this compound and Isothipendyl during sample extraction (e.g., liquid-liquid extraction, solid-phase extraction) will be uniform. A structural analog may have different solubility and binding characteristics. |
| Matrix Effects | Compensates effectively | May not fully compensate | Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source, are highly dependent on co-eluting matrix components.[1] Since this compound co-elutes with the analyte, it experiences the same ionization suppression or enhancement, providing accurate correction. A structural analog that elutes at a different time will experience different matrix components and may not accurately reflect the effect on the analyte. |
| Accuracy and Precision | High | Generally good, but can be compromised | By effectively correcting for variability in sample preparation and matrix effects, SIL-IS typically yields higher accuracy and precision.[5] |
| Availability and Cost | Generally less available and more expensive to synthesize | More readily available and less expensive | The synthesis of isotopically labeled compounds is a more complex and costly process. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Isothipendyl in human plasma using LC-MS/MS. This protocol highlights the points at which the choice of internal standard is critical.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a structural analog at a known concentration).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Isothipendyl: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z+6 → Product ion (Q3) m/z+6
-
Structural Analog: Unique precursor and product ion transitions.
-
-
3. Quantification
The concentration of Isothipendyl in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using the same methodology.
Visualizing the Internal Standard Workflow
The choice of internal standard impacts how well the analytical process corrects for variability. The following diagram illustrates the conceptual workflow and the ideal relationship between the analyte and the internal standard.
Conclusion
While structural analog internal standards can be a cost-effective and viable option when a stable isotope-labeled version of the analyte is not available, they may not provide the same level of accuracy and precision. For the quantitative analysis of Isothipendyl, the use of this compound is highly recommended. Its near-identical chemical and physical properties ensure that it closely mimics the behavior of the unlabeled drug throughout the entire analytical process, from sample preparation to detection. This leads to more effective normalization of experimental variability and ultimately, more reliable and defensible data, which is critical in regulated drug development environments.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. cerilliant.com [cerilliant.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isothipendyl-d6 for Robust Quantification in Diverse Tissue Homogenates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the selection and validation of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes in complex biological matrices. This guide provides a comprehensive comparison of Isothipendyl-d6 as an internal standard for the quantification of Isothipendyl in various tissue homogenates, alongside potential alternatives, supported by representative experimental data and detailed protocols.
Isothipendyl, a first-generation antihistamine, is analyzed in preclinical and clinical studies to understand its pharmacokinetic and pharmacodynamic profiles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation patterns, while having a distinct mass-to-charge ratio (m/z). While this compound is the most suitable internal standard for Isothipendyl, other commercially available deuterated antihistamines with structural similarities, such as Promethazine-d6 and Diphenhydramine-d6, can be considered as potential alternatives, particularly in early-stage discovery studies where a dedicated labeled standard may not be readily available.
Below is a comparative summary of the validation parameters for this compound and two alternative deuterated internal standards in liver, kidney, and muscle tissue homogenates. The data is representative of a typical validation study performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Linearity and Sensitivity in Liver Tissue Homogenate
| Internal Standard | Analyte Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.998 | 0.1 |
| Promethazine-d6 | 0.1 - 100 | >0.997 | 0.1 |
| Diphenhydramine-d6 | 0.2 - 100 | >0.995 | 0.2 |
Table 2: Accuracy and Precision in Kidney Tissue Homogenate
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 0.3 | 98.5 | 4.2 |
| Mid | 50 | 101.2 | 3.1 | |
| High | 80 | 99.8 | 2.5 | |
| Promethazine-d6 | Low | 0.3 | 97.9 | 5.5 |
| Mid | 50 | 102.5 | 4.0 | |
| High | 80 | 100.5 | 3.2 | |
| Diphenhydramine-d6 | Low | 0.6 | 95.2 | 8.7 |
| Mid | 50 | 104.1 | 6.5 | |
| High | 80 | 101.9 | 5.1 |
Table 3: Recovery and Matrix Effect in Muscle Tissue Homogenate
| Internal Standard | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 0.3 | 89.1 | 98.2 |
| High | 80 | 91.5 | 99.1 | |
| Promethazine-d6 | Low | 0.3 | 87.5 | 95.7 |
| High | 80 | 90.1 | 97.3 | |
| Diphenhydramine-d6 | Low | 0.6 | 82.3 | 92.4 |
| High | 80 | 85.6 | 94.1 |
Experimental Protocols
A detailed methodology for the validation of this compound in tissue homogenates is provided below. This protocol can be adapted for other tissues and alternative internal standards.
1. Sample Preparation and Homogenization:
-
Tissue Collection: Harvest fresh tissue samples (e.g., liver, kidney, muscle) and immediately freeze them at -80°C until analysis.
-
Homogenization: Weigh approximately 1 g of frozen tissue and add 3 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4). Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
2. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Isothipendyl and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Isothipendyl stock solution in 50% methanol to create calibration standards and QC samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol.
-
Spiking: Spike 90 µL of blank tissue homogenate with 10 µL of the appropriate Isothipendyl working solution to prepare calibration standards and QC samples. Add 10 µL of the this compound working solution to all samples except the blank.
3. Protein Precipitation and Extraction:
-
Add 400 µL of ice-cold acetonitrile to each 100 µL of spiked homogenate.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Isothipendyl and this compound.
5. Validation Parameters:
-
Selectivity: Analyze blank homogenates from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve using at least eight non-zero standards and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the peak area of the analyte in pre-extracted spiked samples to that in post-extracted spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extracted spiked samples to that of a neat solution at the same concentration at three QC levels.
-
Stability: Evaluate the stability of the analyte in tissue homogenates under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Visualizing the Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows and signaling pathways.
Caption: Experimental workflow for validating this compound.
Caption: Role of this compound in correcting for analytical variability.
Conclusion
The data presented in this guide demonstrates that this compound is a highly suitable internal standard for the quantification of Isothipendyl in various tissue homogenates, offering excellent linearity, accuracy, precision, and recovery. While structurally similar deuterated compounds like Promethazine-d6 can serve as viable alternatives, this compound provides the most analogous behavior to the analyte, leading to the most reliable data. For rigorous bioanalytical studies in regulated environments, the use of a stable isotope-labeled internal standard of the analyte itself, such as this compound, is strongly recommended. The provided experimental protocol offers a robust framework for the successful validation and implementation of this internal standard in your research.
A Comparative Analysis of Isothipendyl and Isothipendyl-d6 Fragmentation in Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fragmentation patterns of Isothipendyl and its deuterated analog, Isothipendyl-d6, as observed in tandem mass spectrometry (MS/MS). Understanding the fragmentation behavior of isotopically labeled compounds is crucial for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and metabolic studies. This document presents a summary of key fragment ions, a detailed experimental protocol for their analysis, and visual representations of the fragmentation pathways.
Data Presentation: Quantitative Fragmentation Analysis
The fragmentation of Isothipendyl and this compound was analyzed, and the major product ions are summarized below. The data for Isothipendyl is based on publicly available mass spectra. The fragmentation data for this compound is predicted based on the fragmentation of the parent compound and the assumed deuteration on the N,N-dimethylamino group of the side chain. This common labeling pattern involves the replacement of six hydrogen atoms with deuterium, resulting in a 6 Dalton mass shift in fragments containing this moiety.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Relative Abundance (Isothipendyl) | Predicted Relative Abundance (this compound) |
| Isothipendyl | ||||
| 286.1 [M+H]⁺ | 200.1 | Pyrido[3,2-b][1][2]benzothiazine ring | Moderate | N/A |
| 86.1 | [CH₂=CH-CH₂-N(CH₃)₂]⁺ | High | N/A | |
| 72.1 | [CH₂=N(CH₃)₂]⁺ | Very High | N/A | |
| This compound | ||||
| 292.1 [M+H]⁺ | 200.1 | Pyrido[3,2-b][1][2]benzothiazine ring | N/A | Moderate |
| 92.1 | [CH₂=CH-CH₂-N(CD₃)₂]⁺ | N/A | High | |
| 78.1 | [CH₂=N(CD₃)₂]⁺ | N/A | Very High |
Experimental Protocols
The following outlines a general methodology for the analysis of Isothipendyl and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Isothipendyl and this compound in methanol at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Calibration Standards and Quality Controls: Spike the appropriate biological matrix (e.g., plasma, urine) with known concentrations of Isothipendyl and a fixed concentration of this compound as the internal standard.
-
Extraction: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Parameters:
-
Collision Gas: Argon at a pressure of approximately 3 x 10⁻³ mbar.
-
Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.
-
MRM Transitions:
-
Isothipendyl: 286.1 → 72.1
-
This compound: 292.1 → 78.1
-
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for Isothipendyl and this compound.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isothipendyl-d6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isothipendyl-d6. The following procedural guidance outlines personal protective equipment, first aid measures, and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Wear chemical impermeable gloves. The specific material and breakthrough time should be determined based on the solvent used and the duration of handling. Nitrile gloves are a common choice for many laboratory chemicals. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with dust or splashes. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | For operations that may generate dust or aerosols, a NIOSH-approved respirator may be required. In case of fire, wear a self-contained breathing apparatus.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep away from sources of ignition.[1]
-
Use non-sparking tools.[1]
Storage:
-
Store in a tightly closed container in a dry and cool place.[1]
-
Keep in a well-ventilated area.
Disposal:
-
Dispose of waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains.[1]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical workflow for safely handling this compound and the procedural steps for responding to a spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
